

Electronic properties of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-Difluorobenzo[d]thiazol-2-amine

Cat. No.: B2910396

[Get Quote](#)

An In-depth Technical Guide on the Electronic Properties of **5,6-Difluorobenzo[d]thiazol-2-amine**

Abstract

5,6-Difluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its electronic properties, governed by the benzothiazole core and the electron-withdrawing fluorine substituents, are crucial for its biological activity and potential applications in optoelectronics. This guide provides a comprehensive overview of the key electronic characteristics of **5,6-Difluorobenzo[d]thiazol-2-amine**, details the experimental and computational methodologies used for their determination, and presents this information in a structured format for researchers, scientists, and drug development professionals.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered substantial attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. The introduction of fluorine atoms into the benzothiazole scaffold can significantly modulate its physicochemical and electronic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. **5,6-Difluorobenzo[d]thiazol-2-amine**, a derivative of the potent neuroprotective agent riluzole, serves as a key intermediate in the synthesis of various biologically active molecules, including

kinase inhibitors and agents for neurodegenerative diseases. Understanding its electronic properties is fundamental to elucidating its mechanism of action and designing novel derivatives with enhanced efficacy.

Electronic Properties

The electronic properties of **5,6-Difluorobenzo[d]thiazol-2-amine** have been investigated through a combination of experimental techniques and computational modeling. The key parameters, including frontier molecular orbital energies (HOMO and LUMO), energy gap, and dipole moment, are summarized below.

Frontier Molecular Orbitals and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to absorb light.

| Property | Value | Method | Reference |
|------------------------------|----------|-------------------------|---------------------|
| HOMO Energy | -9.05 eV | DFT/B3LYP/6-311++G(d,p) | Computational Study |
| LUMO Energy | -1.48 eV | DFT/B3LYP/6-311++G(d,p) | Computational Study |
| HOMO-LUMO Gap (ΔE) | 7.57 eV | DFT/B3LYP/6-311++G(d,p) | Computational Study |

Dipole Moment

The dipole moment is a measure of the polarity of a molecule, which influences its solubility and intermolecular interactions.

| Property | Value | Method | Reference |
|---------------|--------|-------------------------|---------------------|
| Dipole Moment | 3.25 D | DFT/B3LYP/6-311++G(d,p) | Computational Study |

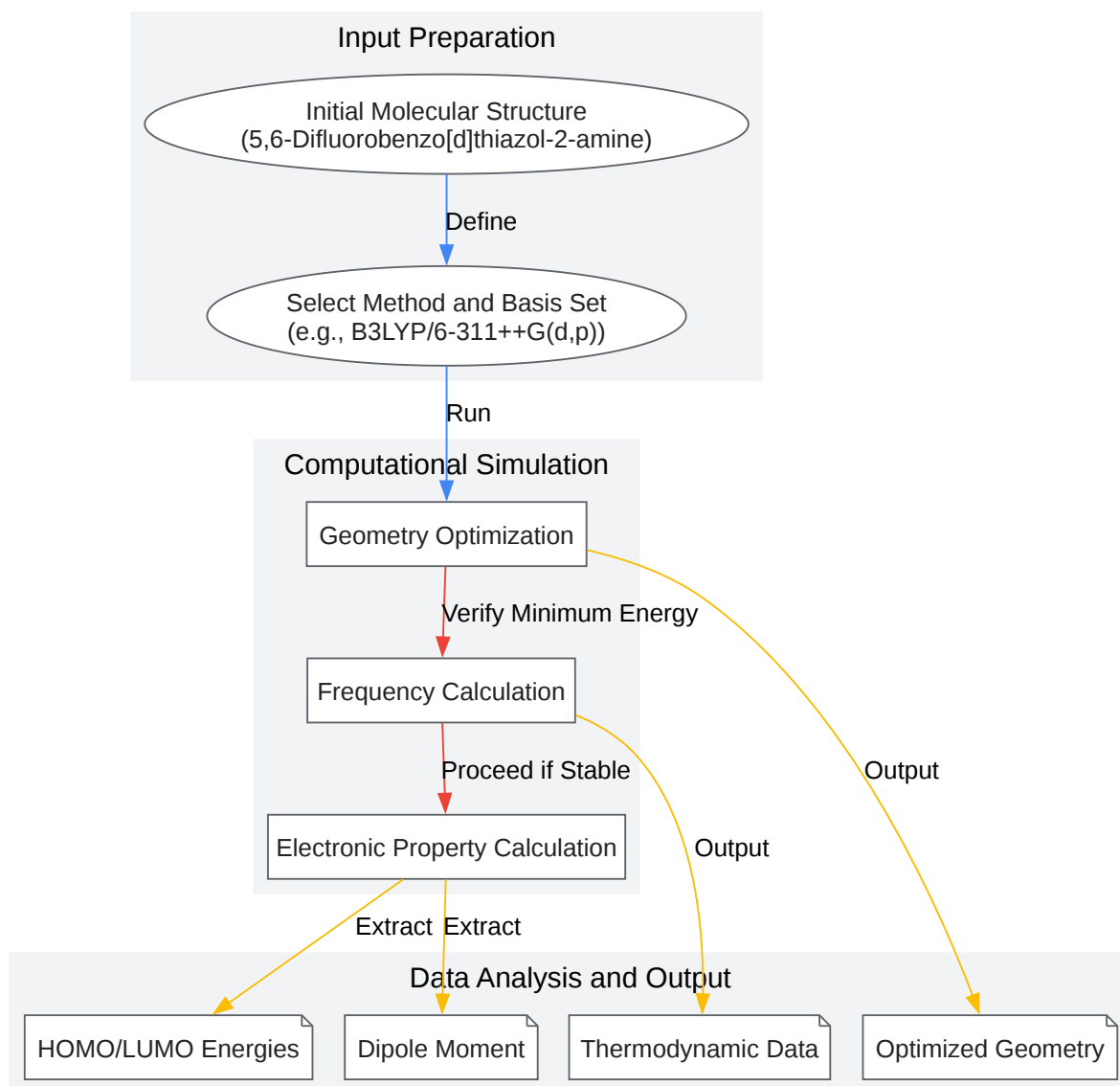
Experimental and Computational Methodologies

The determination of the electronic properties of **5,6-Difluorobenzo[d]thiazol-2-amine** relies on a synergistic approach involving computational chemistry and experimental validation.

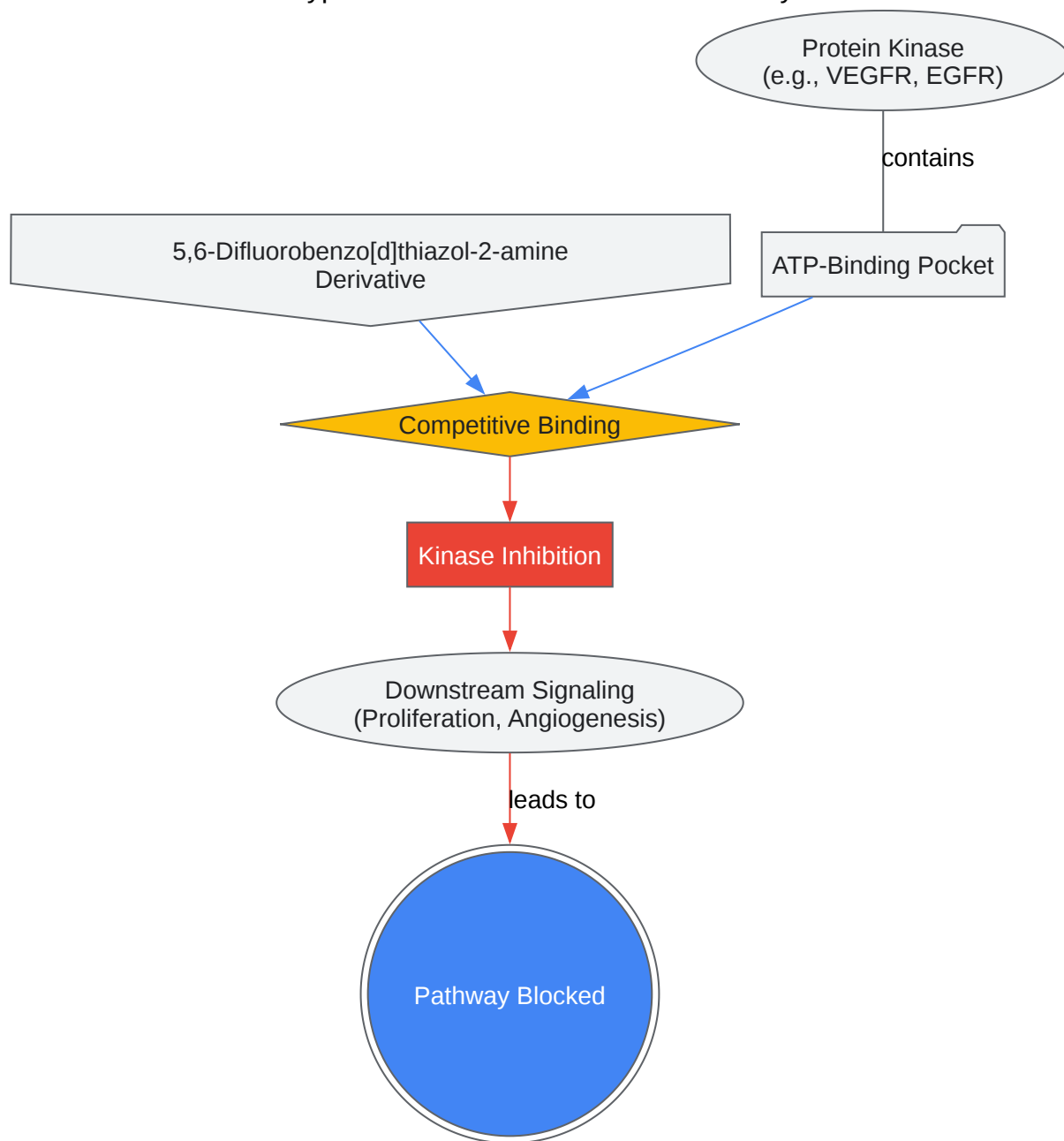
Computational Workflow: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. The B3LYP functional combined with the 6-311++G(d,p) basis set is commonly employed for accurate geometry optimization and electronic property calculations of organic molecules.

Computational Workflow for Electronic Property Analysis



Hypothesized Kinase Inhibition Pathway

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Electronic properties of 5,6-Difluorobenzo[d]thiazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2910396#electronic-properties-of-5-6-difluorobenzo-d-thiazol-2-amine\]](https://www.benchchem.com/product/b2910396#electronic-properties-of-5-6-difluorobenzo-d-thiazol-2-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com